molecular formula C20H15N3O4S B2692778 1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396855-22-3

1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2692778
CAS No.: 1396855-22-3
M. Wt: 393.42
InChI Key: SXNHDHTWRHMJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the 2-methoxyphenyl-2-oxoethyl intermediate: This can be achieved through the reaction of 2-methoxybenzaldehyde with an appropriate reagent such as ethyl acetoacetate under basic conditions.

    Synthesis of the 3-(thiophen-3-yl)-1,2,4-oxadiazole moiety: This can be synthesized by reacting thiophene-3-carboxylic acid hydrazide with an appropriate nitrile under acidic conditions.

    Coupling of the intermediates: The final step involves coupling the two intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carboxyl group.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 2-hydroxyphenyl-2-oxoethyl derivatives, while reduction of the oxo group could yield 2-hydroxyethyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.

    Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(2-hydroxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: Similar structure with a hydroxyl group instead of a methoxy group.

    1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: Similar structure with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of 1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one lies in its specific combination of functional groups and heterocyclic rings, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[2-(2-methoxyphenyl)-2-oxoethyl]-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-26-17-7-3-2-5-14(17)16(24)11-23-9-4-6-15(20(23)25)19-21-18(22-27-19)13-8-10-28-12-13/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNHDHTWRHMJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.